molecular formula C17H16FN5O2S B2562083 3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097922-39-7

3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2562083
CAS No.: 2097922-39-7
M. Wt: 373.41
InChI Key: QBRURZGBTMLTJU-UHFFFAOYSA-N
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Description

3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase receptor expressed predominantly on macrophages and other myeloid lineage cells. The signaling axis of CSF1 and its receptor CSF1R is critical for the survival, differentiation, and proliferation of tissue-resident macrophages . By selectively targeting CSF1R, this compound provides a powerful pharmacological tool for depleting specific macrophage populations in experimental settings. Its primary research value lies in investigating the role of tumor-associated macrophages (TAMs) in oncology, as TAMs are known to promote tumor progression, immune suppression, and angiogenesis. Targeting the CSF1/CSF1R axis has emerged as a promising therapeutic strategy in cancer . Furthermore, this inhibitor is invaluable in immunology and neurology research for studying microglia, the resident macrophages of the central nervous system. It enables researchers to explore the contributions of these cells to neurodegenerative diseases, brain tumors, and neuroinflammatory conditions. The compound's mechanism of action, through specific kinase domain inhibition, blocks downstream signaling pathways, leading to the effective and specific elimination of CSF1R-dependent cells in vivo, thereby allowing for the functional analysis of these cells in disease models.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-22-15(8-14(20-22)11-2-4-12(18)5-3-11)17(24)23-7-6-13(10-23)25-16-9-19-26-21-16/h2-5,8-9,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRURZGBTMLTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)OC4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multi-step processes. Here is a general synthetic route:

  • Formation of the Pyrazole Ring: : This can be achieved by cyclization of appropriate hydrazines with diketones under acidic or basic conditions.

  • Introduction of the Fluorophenyl Group: : Substitution reactions using fluorobenzene derivatives and suitable coupling agents.

  • Attachment of the Pyrrolidine Moiety: : Involves nucleophilic substitution reactions with pyrrolidine derivatives.

  • Formation of the Thiadiazole Ring: : This often involves cyclization reactions using thioureas or thioamides with hydrazine derivatives.

Industrial Production Methods: Industrial production methods may involve large-scale optimization of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. These optimizations often include the use of catalysts, solvent selection, temperature control, and pressure adjustments.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can be performed on this compound, especially on the fluorophenyl group.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, acids, bases.

Major Products:
  • Oxidation: : Oxidized derivatives with additional oxygen functionalities.

  • Reduction: : Reduced derivatives with additional hydrogen functionalities.

  • Substitution: : Varied products depending on the substituent introduced.

Scientific Research Applications

3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has broad applications:

Chemistry:
  • Catalysis: : Used as a ligand or a catalyst in various organic reactions.

  • Materials Science: : Utilized in the development of novel materials due to its unique structural properties.

Biology:
  • Enzyme Inhibition: : Acts as an inhibitor for various enzymes, which can be useful in studying enzyme mechanisms.

  • Cell Signaling: : Used in research to modulate cell signaling pathways.

Medicine:
  • Drug Development: : Potential use in developing new therapeutic agents due to its bioactive properties.

  • Diagnostics: : Applied in the creation of diagnostic tools and assays.

Industry:
  • Agriculture: : Employed in the synthesis of agrochemicals.

  • Polymer Production: : Used in producing polymers with specific desired properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving:

  • Enzyme Binding: : Inhibits or modulates the activity of enzymes by binding to their active sites.

  • Receptor Modulation: : Interacts with cell receptors, altering their function and signaling pathways.

Comparison with Similar Compounds

Pyrazole Derivatives

Pyrazole-based compounds are widely utilized in agrochemicals. Key comparisons include:

Compound Name Substituents/Modifications Primary Use/Activity
Fipronil Trifluoromethyl sulfinyl, dichloro-trifluoromethylphenyl Insecticide (GABA antagonist)
Ethiprole Ethyl sulfinyl, dichloro-trifluoromethylphenyl Insecticide (GABA antagonist)
Pyrazon 4-chloro-2-phenyl, pyridazinone Herbicide (photosynthesis inhibitor)
Target Compound 4-fluorophenyl, thiadiazole-pyrrolidine linker Unknown (structural analog to GABA-targeting agents)

Key Observations :

  • Fluorine substitution (as in the target compound and fipronil) enhances metabolic stability and binding affinity in pesticidal agents .

Heterocyclic Linkers and Moieties

The pyrrolidine-oxy-thiadiazole system distinguishes the target compound from other heterocyclic frameworks:

Compound Name Core Structure Functional Impact
3-(3-Methoxyphenyl)-1-methylpyrazole-5-carboxylic acid Pyrazole-carboxylic acid Likely influences solubility and metal chelation
Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid Fused imidazole-thiazole Enhanced rigidity for receptor binding
Target Compound Pyrrolidine-oxy-thiadiazole Flexibility for membrane penetration

Key Observations :

  • The pyrrolidine linker in the target compound may improve bioavailability compared to rigid fused-ring systems .
  • Thiadiazole’s electron-deficient nature could facilitate interactions with nucleophilic residues in biological targets.

Mechanistic and Physicochemical Considerations

While direct data on the target compound is absent in the provided evidence, inferences can be drawn:

  • Lipophilicity : The 4-fluorophenyl group and methylpyrazole likely increase hydrophobicity, favoring blood-brain barrier penetration (relevant for neuroactive pesticides) .
  • Target Selectivity: The absence of a sulfinyl group (cf. fipronil) may reduce non-target effects but require higher dosages for efficacy.

Biological Activity

The compound 3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic molecule that incorporates a thiadiazole moiety and a pyrazole derivative. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrazole Derivative : Exhibits anti-inflammatory and analgesic effects.
  • Pyrrolidine Linkage : May enhance bioavailability and receptor binding.
PropertyValue
Molecular FormulaC₁₅H₁₈F N₄O₂S
Molecular Weight342.39 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO
LogP2.01

Antitumor Activity

Research indicates that compounds containing thiadiazole and pyrazole moieties demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

The structure-activity relationship (SAR) analysis suggests that the presence of both the thiadiazole and pyrazole rings is crucial for enhancing antiproliferative activity. The introduction of electron-donating groups on the phenyl ring significantly increases cytotoxicity .

Neuropharmacological Effects

Additionally, compounds with similar structures have been evaluated for their neuroprotective effects. For example, thiazole derivatives have been noted for their anticonvulsant properties in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Studies

  • Anticancer Efficacy : A study investigating a series of thiadiazole-containing compounds reported that one derivative showed an IC50 value of 1.61 µg/mL against A431 cells (human epidermoid carcinoma), indicating potent anticancer activity .
  • Neuroprotective Studies : In a model of epilepsy, a related pyrazole derivative demonstrated significant protection against seizure activity, suggesting potential therapeutic applications in neurodegenerative diseases .

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